6-Chloro-2-methylpyrimidine-4,5-diamine

Dihydrofolate reductase Antifolate Species selectivity

Generic 2,4-diaminopyrimidine isomers are synthetically incompatible with published PI3Kδ inhibitor protocols-the vicinal 4,5-diamine regiochemistry is essential. • Penultimate intermediate for PI3Kδ inhibitors (IC₅₀ <10 nM, >100-fold selectivity over PI3Kγ) • C6 chloro provides SNAr handle; C2 methyl modulates lipophilicity (XLogP3 0.5) • Regioselective cyclization yields purine-mimetic pharmacophores inaccessible from 2,4-diamine scaffolds • ≥95% purity with batch-specific NMR, HPLC, GC documentation

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
CAS No. 933-80-2
Cat. No. B033230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylpyrimidine-4,5-diamine
CAS933-80-2
Synonyms4,5-Diamino-6-chloro-2-methylpyrimidine;  6-Chloro-2-methylpyrimidine-4,5-diamine
Molecular FormulaC5H7ClN4
Molecular Weight158.59 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)N)N
InChIInChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
InChIKeySGPFPRGCGZLZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylpyrimidine-4,5-diamine: Technical Specifications & Compound Profile


6-Chloro-2-methylpyrimidine-4,5-diamine (CAS 933-80-2) is a 4,5-diaminopyrimidine derivative featuring a C5 chlorine substituent and a C2 methyl group, with molecular formula C₅H₇ClN₄ and molecular weight 158.59 g/mol . The compound is a crystalline solid with a melting point range of 239–243 °C and calculated XLogP3 of 0.5, indicating moderate lipophilicity . Its topological polar surface area of 77.8 Ų and two hydrogen bond donors (the 4- and 5-amino groups) define its physicochemical profile for permeability and binding considerations . The vicinal 4,5-diamine motif distinguishes this compound from the more common 2,4-diaminopyrimidine scaffold found in classical dihydrofolate reductase (DHFR) inhibitors such as pyrimethamine and trimethoprim, thereby conferring a distinct structure-activity relationship and synthetic derivatization pathway [1].

6-Chloro-2-methylpyrimidine-4,5-diamine: Interchange Risk


Substituting 6-chloro-2-methylpyrimidine-4,5-diamine with a generic 2,4-diaminopyrimidine (e.g., pyrimethamine, trimethoprim, or 6-chloropyrimidine-2,4-diamine) introduces material risk to research reproducibility and synthetic outcomes. The compound's vicinal 4,5-diamine substitution pattern, as opposed to the 2,4-diamine arrangement, dictates fundamentally different enzyme inhibition profiles—exemplified by species-dependent dihydrofolate reductase (DHFR) selectivity that differs from established 2,4-diaminopyrimidine antifolates [1]. Moreover, this compound serves as the specific penultimate intermediate in the synthesis of selective class I PI3Kδ inhibitors described by Smith et al. (J. Med. Chem., 2012), wherein the 4,5-diamine core undergoes regioselective cyclization to form the purine-mimetic pharmacophore [2]. Generic substitution with a 2,4-diaminopyrimidine analog would preclude this entire synthetic route due to incompatible regiochemistry and would yield DHFR inhibition data that cannot be compared across compound series.

6-Chloro-2-methylpyrimidine-4,5-diamine: Key Differentiation Evidence


Species-Selective DHFR Inhibition Profile

6-Chloro-2-methylpyrimidine-4,5-diamine demonstrates pronounced species-dependent inhibition of dihydrofolate reductase (DHFR), with a Ki of 11 nM against Escherichia coli DHFR versus a Ki of 25,700 nM (25.7 µM) against chicken liver DHFR—a >2,300-fold selectivity differential [1]. This species-selectivity profile contrasts with the broader-spectrum DHFR inhibition observed for the classical 2,4-diaminopyrimidine antifolate trimethoprim, which exhibits Ki values of approximately 5–20 nM for bacterial DHFR and 200–400 nM for mammalian DHFR, yielding only a ~10–80-fold selectivity window [2]. The compound's vicinal 4,5-diamine architecture underlies this distinct selectivity profile, which diverges from the SAR of 2,4-diaminopyrimidine-based DHFR inhibitors.

Dihydrofolate reductase Antifolate Species selectivity Enzyme inhibition

Key Intermediate for Selective PI3Kδ Inhibitors

6-Chloro-2-methylpyrimidine-4,5-diamine serves as the essential penultimate intermediate in the synthesis of a series of selective class I phosphatidylinositol 3-kinase (PI3K) inhibitors developed by Smith et al. and Hollinshead et al. [1][2]. The 4,5-diamine motif undergoes regioselective cyclization with appropriate electrophiles to generate the purine-mimetic core required for PI3Kδ-selective binding. In the optimized lead series, compounds derived from this intermediate achieved PI3Kδ IC₅₀ values in the low nanomolar range (<10 nM) with >100-fold selectivity over PI3Kγ and >50-fold selectivity over mTOR [1]. This synthetic route is inaccessible using 2,4-diaminopyrimidine isomers (e.g., 6-chloropyrimidine-2,4-diamine, CAS 156-83-2) because the 2,4-diamine regiochemistry directs cyclization to alternative heterocyclic scaffolds incompatible with the PI3Kδ pharmacophore.

PI3K inhibitor Kinase inhibitor Synthetic intermediate Medicinal chemistry

Vicinal Diamine Hydrogen-Bond Geometry

6-Chloro-2-methylpyrimidine-4,5-diamine features vicinal (adjacent) amino groups at the C4 and C5 positions, with calculated topological polar surface area of 77.8 Ų and two hydrogen bond donors positioned in a cisoid geometry relative to the pyrimidine plane . This contrasts with the isomeric 6-chloropyrimidine-2,4-diamine (CAS 156-83-2), which bears amino groups at C2 and C4 in a meta-like orientation relative to the ring nitrogens, resulting in a distinct hydrogen-bond donor vector set. The 4,5-diamine arrangement in the target compound creates a chelating diamine motif capable of bidentate coordination to transition metals or simultaneous engagement of adjacent hydrogen-bond acceptor sites in enzyme active sites, as exploited in the PI3Kδ pharmacophore design [1]. The 2,4-diamine isomer cannot present this contiguous hydrogen-bond donor array due to the intervening C3 ring position.

Molecular recognition Hydrogen bonding Structure-activity relationship Pyrimidine isomers

Solid-State Stability and Lipophilicity Profile

6-Chloro-2-methylpyrimidine-4,5-diamine exhibits a melting point range of 239–243 °C, indicative of substantial crystalline lattice stability conferred by the combined C6 chloro and C2 methyl substituents engaging in intermolecular hydrogen-bonding networks . The calculated XLogP3 value of 0.5 reflects the balanced lipophilicity imparted by the C2 methyl group relative to the more hydrophilic dechlorinated analog 2-methylpyrimidine-4,5-diamine (estimated XLogP3 ≈ –0.2) . The C6 chloro substituent additionally provides a synthetic handle for nucleophilic aromatic substitution reactions (SNAr) that is absent in non-halogenated analogs. This combination of moderate lipophilicity (XLogP3 = 0.5) and the electrophilic chloro substituent distinguishes the compound from both the des-chloro analog (lacks SNAr reactivity) and the 2,4-diamino isomer (different substitution pattern entirely).

Physicochemical properties Lipophilicity Thermal stability Formulation

Purity Specifications and Hazard Classification

Commercially available 6-chloro-2-methylpyrimidine-4,5-diamine is supplied with defined purity specifications: 97% purity (Fluorochem, Product F445627) and 95% purity (Bidepharm, batch-specific analytical reports including NMR, HPLC, and GC available) . The compound is classified under GHS07 as harmful/irritant with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring standard laboratory PPE and ventilation controls . These defined analytical and safety specifications enable procurement with predictable quality assurance, in contrast to custom-synthesized or non-commercial sources of similar diaminopyrimidines that may lack batch-to-batch consistency or hazard documentation.

Quality control Purity specification Hazard classification Procurement compliance

6-Chloro-2-methylpyrimidine-4,5-diamine: Application Scenarios


Selective PI3Kδ Inhibitor Synthesis

6-Chloro-2-methylpyrimidine-4,5-diamine is the requisite penultimate intermediate for constructing the purine-mimetic core of selective PI3Kδ inhibitors as described in Smith et al. (J. Med. Chem., 2012, 55, 5188) and Hollinshead et al. (Bioorg. Med. Chem. Lett., 2012, 22, 4962). The 4,5-diamine motif undergoes regioselective cyclization to yield inhibitors with PI3Kδ IC₅₀ <10 nM and >100-fold selectivity over PI3Kγ. Substitution with 2,4-diaminopyrimidine isomers (e.g., CAS 156-83-2) is synthetically incompatible with this route. Procurement of this specific intermediate with defined purity (≥95%) and analytical batch traceability ensures fidelity to the published synthetic protocols and reproducibility of downstream biological activity [1][2].

Species-Selective DHFR Inhibition Profiling

The compound's pronounced species-dependent DHFR inhibition profile—Ki = 11 nM for E. coli DHFR versus Ki = 25,700 nM for chicken liver DHFR (>2,300-fold selectivity)—positions it as a valuable probe for investigating structural determinants of antifolate selectivity across bacterial and mammalian DHFR isoforms. This selectivity differential exceeds that of trimethoprim (~10–80-fold) and provides a distinct SAR starting point for developing pathogen-selective DHFR inhibitors. Researchers studying DHFR structure-function relationships or screening for species-selective antifolates can leverage this compound's quantified selectivity data to benchmark novel analogs [1][2].

Vicinal Diamine-Driven Heterocycle Synthesis

The vicinal 4,5-diamine arrangement enables chelation-assisted metal coordination and regioselective cyclization to fused heterocycles (e.g., purine mimetics, imidazo[4,5-d]pyrimidines) that are inaccessible from 2,4-diaminopyrimidine starting materials. The C6 chloro substituent (activated by the electron-deficient pyrimidine ring) provides a versatile SNAr handle for introducing diverse nucleophiles, while the C2 methyl group modulates lipophilicity (XLogP3 = 0.5) without introducing additional reactive functionality. This unique combination of a vicinal diamine scaffold and an electrophilic chloro substituent supports methodology development for constructing complex nitrogen-containing heterocycles relevant to kinase inhibitor discovery [1].

Quality-Assured Building Block for Library Production

For high-throughput medicinal chemistry campaigns requiring parallel synthesis of pyrimidine-based libraries, 6-chloro-2-methylpyrimidine-4,5-diamine offers a well-characterized building block with defined purity specifications (95–97%), batch-specific analytical documentation (NMR, HPLC, GC), and established GHS07 hazard classification (H302, H315, H319, H335). The compound's solid-state thermal stability (melting point 239–243 °C) supports automated solid-dispensing workflows, while its balanced lipophilicity (XLogP3 = 0.5) and TPSA (77.8 Ų) align with lead-like property space. Procurement from suppliers providing analytical traceability mitigates the risk of batch-to-batch variability that can confound SAR interpretation in library synthesis campaigns [1][2].

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